molecular formula C9H10N2O4 B1146676 Methyl 3-amino-2-methyl-5-nitrobenzoate CAS No. 146948-44-9

Methyl 3-amino-2-methyl-5-nitrobenzoate

Cat. No.: B1146676
CAS No.: 146948-44-9
M. Wt: 210.19
InChI Key:
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Description

Methyl 3-amino-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and features both amino and nitro functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common synthetic route starts with the nitration of 2-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid. This intermediate is then reduced to 3-amino-2-methylbenzoic acid, which is subsequently esterified with methanol to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Esterification: The carboxyl group can be esterified with alcohols to form different esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

    Esterification: Methanol in the presence of an acid catalyst.

Major Products

    Reduction: 3-amino-2-methylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Different methyl esters depending on the alcohol used.

Scientific Research Applications

Methyl 3-amino-2-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the amino group can form hydrogen bonds with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-nitrobenzoate
  • Methyl 3-nitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate

Uniqueness

Methyl 3-amino-2-methyl-5-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 3-amino-2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLLYARQPPIGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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